LpxC-IN-9

Description

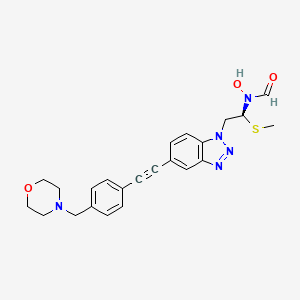

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25N5O3S |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

N-hydroxy-N-[(1S)-1-methylsulfanyl-2-[5-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzotriazol-1-yl]ethyl]formamide |

InChI |

InChI=1S/C23H25N5O3S/c1-32-23(28(30)17-29)16-27-22-9-8-19(14-21(22)24-25-27)5-2-18-3-6-20(7-4-18)15-26-10-12-31-13-11-26/h3-4,6-9,14,17,23,30H,10-13,15-16H2,1H3/t23-/m0/s1 |

InChI Key |

VVTZCIBPJIURIN-QHCPKHFHSA-N |

Isomeric SMILES |

CS[C@@H](CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |

Canonical SMILES |

CSC(CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

LpxC-IN-9: A Technical Guide to its Mechanism of Action in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of these bacteria.[1][2][3] Its absence in mammals makes it an ideal target for novel antibacterial agents. This technical guide provides an in-depth analysis of the mechanism of action of LpxC inhibitors, with a focus on hydroxamate-based compounds, exemplified by the class to which LpxC-IN-9 belongs. We will delve into the biochemical interactions, present key quantitative data, detail relevant experimental protocols, and visualize the underlying pathways and processes.

Introduction: The Critical Role of LpxC in Bacterial Viability

Gram-negative bacteria are characterized by an outer membrane that serves as a protective barrier against many antibiotics.[4] This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), with lipid A acting as its hydrophobic anchor.[4][5] The biosynthesis of lipid A is a multi-step enzymatic process known as the Raetz pathway, and it is essential for the survival of most Gram-negative bacteria.[1][6]

The enzyme LpxC, a zinc-dependent metalloenzyme, catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4][6] Inhibition of LpxC halts the entire lipid A synthesis, leading to the disruption of the outer membrane, accumulation of toxic intermediates, and ultimately, bacterial cell death.[5][6] This makes LpxC a highly attractive and clinically unexploited target for the development of new antibiotics specifically aimed at Gram-negative pathogens.[5][7]

Mechanism of Action of LpxC Inhibitors

LpxC inhibitors function by binding to the active site of the enzyme, preventing it from processing its natural substrate. The most potent and well-studied class of LpxC inhibitors are the hydroxamates.[2][8]

Molecular Interaction with the LpxC Active Site

The active site of LpxC contains a catalytic zinc ion (Zn²⁺) that is essential for its deacetylase activity.[4][8] Hydroxamate-based inhibitors, such as CHIR-090 and ACHN-975, possess a hydroxamic acid moiety that acts as a zinc-binding group (ZBG).[9][10] This group chelates the zinc ion in the active site, effectively inactivating the enzyme.[1][9]

Beyond the zinc chelation, the inhibitor's structure is designed to fit snugly within the LpxC active site. This includes a hydrophobic tail that occupies a hydrophobic tunnel within the enzyme, mimicking the acyl chain of the natural substrate.[4][10] Specific amino acid residues within the active site, such as glutamic acid and histidine, form hydrogen bonds with the inhibitor, further stabilizing the enzyme-inhibitor complex.[1][9] For instance, in the complex of CHIR-090 with P. aeruginosa LpxC, the hydroxamic acid group forms hydrogen bonds with Glu77 and His264.[1]

dot

Caption: Molecular mechanism of LpxC inhibition.

Downstream Effects on the Lipid A Biosynthesis Pathway

The inhibition of LpxC creates a bottleneck in the Raetz pathway, leading to the cessation of lipid A production.[6] This has profound consequences for the bacterial cell, including:

-

Disruption of Outer Membrane Integrity: Without a continuous supply of new lipid A molecules, the integrity of the outer membrane is compromised, making the bacterium more susceptible to environmental stresses and other antibiotics.[5]

-

Bactericidal Effect: For most Gram-negative bacteria, the inability to synthesize lipid A is lethal, resulting in a bactericidal effect.[5] Some inhibitors have been shown to be rapidly bactericidal.[1]

dot

Caption: The role of LpxC in the Lipid A biosynthesis pathway.

Quantitative Data

The potency of LpxC inhibitors is quantified through various metrics, including the half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole bacterial cells.

| Inhibitor | Target Organism/Enzyme | IC₅₀ (nM) | MIC (µg/mL) | Reference |

| ACHN-975 | P. aeruginosa LpxC | - | - | [3] |

| L-161,240 | E. coli LpxC | 50 (Kᵢ) | - | [6] |

| CHIR-090 | Wide range of LpxC enzymes | Sub-nanomolar | - | [6][8] |

| LPC-233 | E. coli LpxC | 0.22 (Kᵢ) | 0.014 (E. coli W3110) | [1] |

| LPC-233 | K. pneumoniae 10031 | - | 0.0025 | [1] |

| LPC-233 | P. aeruginosa PAO1 | - | 0.122 | [1] |

Experimental Protocols

The discovery and characterization of LpxC inhibitors rely on a suite of biochemical and microbiological assays.

LpxC Enzyme Inhibition Assay (LC-MS/MS-Based)

This assay directly measures the enzymatic activity of LpxC and its inhibition.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH and ionic strength (e.g., HEPES buffer). Add purified LpxC enzyme to the buffer.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the enzyme mixture and incubate for a predetermined time to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Reaction Quenching: After a specific time, stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol).

-

Analysis by LC-MS/MS: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of product formed (the deacetylated substrate).

-

Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Bacterial Culture Preparation: Grow the desired Gram-negative bacterial strain in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized cell density.

-

Serial Dilution of Inhibitor: Prepare a series of twofold dilutions of the LpxC inhibitor in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial culture. Include positive (no inhibitor) and negative (no bacteria) growth controls.

-

Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

X-ray Crystallography for Structural Analysis

This technique provides a high-resolution 3D structure of the LpxC enzyme in complex with an inhibitor, revealing the precise molecular interactions.

-

Protein Expression and Purification: Overexpress and purify the LpxC enzyme from a suitable host (e.g., E. coli).

-

Co-crystallization: Mix the purified LpxC with the inhibitor and set up crystallization trials under various conditions (e.g., using vapor diffusion).

-

X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Structure Determination and Refinement: Process the diffraction data to solve the 3D structure of the LpxC-inhibitor complex. Refine the structural model to fit the experimental data.

-

Analysis of Binding Mode: Analyze the refined structure to identify the specific amino acid residues and the zinc ion that interact with the inhibitor.

dot

Caption: A generalized experimental workflow for LpxC inhibitor characterization.

Conclusion

This compound and other inhibitors of the LpxC enzyme represent a promising new class of antibiotics specifically targeting Gram-negative bacteria. Their mechanism of action, which involves the targeted inhibition of the essential lipid A biosynthesis pathway, offers a clinically unprecedented strategy to combat multidrug-resistant infections.[5] A thorough understanding of their molecular interactions, coupled with robust quantitative and structural analysis, is paramount for the continued development and optimization of these potentially life-saving therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of LpxC inhibitor on Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Scholars@Duke publication: Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. [scholars.duke.edu]

- 9. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of LPC-233: A Novel LpxC Inhibitor for Gram-Negative Infections

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, creating an urgent need for new classes of antibiotics.[1][2] One of the most promising strategies is the inhibition of the lipopolysaccharide (LPS) biosynthesis pathway, which is essential for the integrity of the bacterial outer membrane. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of LPC-233, a novel, potent, and orally bioavailable inhibitor of the enzyme LpxC.

Introduction: Targeting the Gram-Negative Achilles' Heel

Gram-negative bacteria are characterized by an outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS).[3] The lipid component of LPS, known as Lipid A, anchors the entire structure to the membrane and is crucial for bacterial viability and pathogenesis.[4][5][6] The biosynthesis of Lipid A, often referred to as the Raetz pathway, involves a series of enzymatic steps, with UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) catalyzing the first committed and irreversible step.[3][7][8]

The LpxC enzyme is highly conserved across Gram-negative species and has no homolog in mammals, making it an ideal target for developing narrow-spectrum antibiotics.[1][8][9] However, the development of LpxC inhibitors has been challenging, with early candidates halted due to off-target cardiovascular toxicity.[2][10][11] LPC-233 emerged from extensive research as a promising candidate that circumvents these safety issues while demonstrating potent bactericidal activity.[2][11][12]

The Lipid A Biosynthesis Pathway and LpxC Inhibition

The synthesis of Lipid A is a multi-step intracellular process. LpxC's role is to deacetylate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a critical step for the subsequent reactions in the pathway. By inhibiting LpxC, LPC-233 effectively halts the production of Lipid A, leading to the disruption of the outer membrane and rapid bacterial cell death.

References

- 1. IND-enabling studies of the potent LpxC inhibitor LPC-233 as a novel antibiotic against Gram-negative pathogens - Clayton Duncan [grantome.com]

- 2. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]

- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid A - Wikipedia [en.wikipedia.org]

- 6. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 7. q-bio.org [q-bio.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LPC-233 - Wikipedia [en.wikipedia.org]

- 11. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

LpxC-IN-9: A Technical Guide to Target Binding Affinity and In Vitro Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) is a crucial zinc-dependent metalloenzyme that catalyzes the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] Its absence in mammalian cells and its critical role in bacterial viability make it a prime target for the development of novel antibiotics.[1] LpxC-IN-9, also known as compound 19, is a potent inhibitor of this enzyme, belonging to the N-hydroxyformamide class of LpxC inhibitors. This technical guide provides a detailed overview of the target binding affinity of this compound and the experimental protocols used for its characterization, based on available scientific literature.

LpxC Inhibition Pathway

The inhibition of LpxC disrupts the lipid A biosynthetic pathway, leading to the accumulation of the substrate UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine and preventing the formation of lipid A. This ultimately compromises the integrity of the bacterial outer membrane, leading to cell death.

Caption: Inhibition of the LpxC-catalyzed step in the Lipid A biosynthetic pathway by this compound.

Target Binding Affinity of this compound

This compound is a potent inhibitor of LpxC from various Gram-negative pathogens. The primary mechanism of action involves the chelation of the catalytic zinc ion in the active site of the enzyme by the N-hydroxyformamide group of the inhibitor.

While specific kinetic parameters like k_on, k_off, and residence time for this compound are not publicly available, the inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value for this compound (compound 19) against Pseudomonas aeruginosa LpxC has been determined to be less than 1 nM.[2] This indicates a very high affinity of the inhibitor for its target enzyme.

For context, the following table summarizes the affinity data for this compound and other well-characterized LpxC inhibitors.

| Compound | Target Organism | IC50 (nM) | Ki (nM) | K_I (nM) | K_I* (pM) | Reference |

| This compound | P. aeruginosa | < 1 | - | - | - | [2] |

| LPC-233 | E. coli | - | - | 0.22 | 8.9 | |

| BB-78485 | E. coli | 160 ± 70 | - | - | - | |

| L-161,240 | E. coli | 440 ± 10 | - | - | - | |

| CHIR-090 | A. aeolicus, E. coli | - | < 1 | - | - | [1] |

Note: IC50, Ki, K_I, and K_I* are all measures of inhibitor potency. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. K_I and K_I* are inhibition constants for the initial encounter complex and a more stable, high-affinity complex, respectively, in slow-binding inhibition models.

Experimental Protocols

The determination of LpxC inhibitor affinity and kinetics typically involves biochemical assays that measure the enzymatic activity of LpxC in the presence of varying concentrations of the inhibitor.

General Workflow for LpxC Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.

Detailed Methodology for a Fluorescence-Based LpxC Inhibition Assay

This protocol is a representative method adapted from procedures used for other LpxC inhibitors and is applicable for the characterization of this compound.

1. Reagents and Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% (v/v) Triton X-100, and 10 µM ZnCl2.

-

LpxC Enzyme: Purified recombinant LpxC from the target organism (e.g., P. aeruginosa).

-

Substrate: UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine.

-

Inhibitor: this compound dissolved in DMSO.

-

Detection Reagent: A fluorescent probe that reacts with the free amine of the deacetylated product (e.g., fluorescamine).

-

Quenching Solution: To stop the enzymatic reaction (e.g., a solution containing a strong chelating agent like EDTA).

-

Microplates: Low-volume, black, non-binding microplates suitable for fluorescence measurements.

2. Assay Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.

-

Enzyme and Inhibitor Pre-incubation: Add a defined amount of LpxC enzyme to the wells of the microplate containing the different concentrations of this compound. Include controls with DMSO only (no inhibitor). Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 30 minutes) at room temperature to allow for binding to occur.

-

Initiate the Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

-

Stop the Reaction: Terminate the reaction by adding the quenching solution to all wells.

-

Detection: Add the fluorescent detection reagent to all wells. After a short incubation period to allow for the reaction to complete, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the control wells (no inhibitor) to determine the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.

-

Conclusion

This compound is a highly potent inhibitor of LpxC, demonstrating significant promise as a potential antibacterial agent. Its high affinity for the target enzyme, as indicated by its sub-nanomolar IC50 value, underscores its potential for effective disruption of the essential lipid A biosynthetic pathway in Gram-negative bacteria. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel LpxC inhibitors. Further studies to elucidate the complete kinetic profile of this compound, including its association and dissociation rate constants, will provide a more comprehensive understanding of its mechanism of action and inform future drug development efforts.

References

LpxC-IN-9: An In-Depth Technical Guide on its Antibacterial Spectrum Against Multidrug-Resistant (MDR) Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The essential enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) has emerged as a promising target for novel antibiotics due to its critical role in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of most Gram-negative bacteria.[1][2] LpxC-IN-9 (also referred to as compound 18d in primary literature) is a potent, novel inhibitor of LpxC belonging to a pyrrolo-imidazolone series of compounds. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against MDR strains, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Mechanism of Action

LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1][2] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[3] This mechanism of action is distinct from most currently approved antibiotics, making LpxC inhibitors promising candidates for overcoming existing resistance mechanisms.

Antibacterial Spectrum of this compound

This compound has demonstrated potent in vitro activity against a range of Gram-negative pathogens, including clinically important MDR strains of Pseudomonas aeruginosa and members of the Enterobacteriaceae family.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative bacterial strains. Data is extracted from the primary literature describing this compound.

| Bacterial Species | Strain | Resistance Profile | This compound (Compound 18d) MIC (µg/mL) |

| Pseudomonas aeruginosa | PAO1 | Wild-type | 0.25 |

| Pseudomonas aeruginosa | PA2616 | Multidrug-Resistant | 0.5 |

| Escherichia coli | ATCC 25922 | Wild-type | 0.06 |

| Klebsiella pneumoniae | ATCC 13883 | Wild-type | 0.125 |

| Enterobacter cloacae | Clinical Isolate | Not Specified | 0.125 |

| Serratia marcescens | Clinical Isolate | Not Specified | 0.25 |

| Morganella morganii | Clinical Isolate | Not Specified | 0.06 |

Data sourced from Surivet et al., 2020.[1]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (log-phase growth)

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum: Bacterial strains were grown in CAMHB to an optical density (OD) corresponding to the log phase of growth. The culture was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of this compound: this compound was serially diluted (2-fold) in CAMHB in the 96-well microtiter plates.

-

Inoculation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension.

-

Controls: Positive (bacteria in broth without inhibitor) and negative (broth only) growth controls were included on each plate.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was visually determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Visualizations

Signaling Pathway: Lipid A Biosynthesis and LpxC Inhibition

The following diagram illustrates the initial steps of the Lipid A biosynthetic pathway and highlights the point of inhibition by LpxC inhibitors like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Non-antibiotic methods against Pseudomonas aeruginosa include QS inhibitors: a narrative review - Xiang - Annals of Palliative Medicine [apm.amegroups.org]

- 3. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

LpxC Inhibitors as Tools for Studying Lipid A Biosynthesis: A Technical Guide

Note to the Reader: This technical guide focuses on the use of LpxC inhibitors as research tools. The specific compound "LpxC-IN-9" mentioned in the topic query did not yield specific public data in our search. Therefore, this guide utilizes data from well-characterized and frequently cited LpxC inhibitors such as CHIR-090 and ACHN-975 to provide a representative and detailed overview of how this class of molecules can be effectively used to study lipid A biosynthesis.

Introduction to Lipid A Biosynthesis and LpxC Inhibition

The outer membrane of Gram-negative bacteria is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[1][2] The hydrophobic anchor of LPS, known as lipid A or endotoxin, is crucial for the integrity of this membrane and is essential for the survival of most Gram-negative bacteria.[3][4] The biosynthesis of lipid A is a conserved pathway involving a series of enzymatic steps, making it an attractive target for the development of novel antibacterial agents.[1][2]

One of the most critical enzymes in this pathway is the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, or LpxC.[5] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in lipid A synthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][6] Inhibition of LpxC halts the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane and, ultimately, bacterial cell death.[5][7] This unique mechanism of action makes LpxC inhibitors potent tools for studying the intricacies of lipid A biosynthesis and its role in bacterial physiology.

The Lipid A Biosynthesis Pathway

The synthesis of Kdo2-lipid A in Escherichia coli, a well-studied model organism, involves nine enzymatic steps that take place on the cytoplasmic face of the inner membrane.[1] The inhibition of LpxC blocks the pathway after the initial acylation step, leading to the accumulation of the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine and the depletion of all downstream intermediates.

Caption: The Lipid A Biosynthesis Pathway in E. coli.

Quantitative Data on LpxC Inhibitors

The potency of LpxC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified LpxC enzyme and their minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains. Below are tables summarizing representative data for well-characterized LpxC inhibitors.

Table 1: In Vitro Enzymatic Inhibition of LpxC

| Compound | Target Organism LpxC | IC50 (nM) | Reference |

| ACHN-975 | P. aeruginosa | <2.1 | [8] |

| CHIR-090 | P. aeruginosa | 1.1 | [8] |

| PF-5081090 | P. aeruginosa | 0.05 | [8] |

| CHIR-090 | K. pneumoniae | 0.069 | [8] |

| ACHN-975 | A. baumannii | 183 | [8] |

Table 2: In Vitro Antibacterial Activity of LpxC Inhibitors (MIC)

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| ACHN-975 | P. aeruginosa | 0.06 | 0.25 | [2] |

| LPXC-516 | P. aeruginosa | 0.5 | 2 | [2] |

| LPXC-313 | P. aeruginosa | 0.5 | 2 | [2] |

| LPXC-289 | P. aeruginosa | 0.5 | 2 | [2] |

| LpxC-4 | K. pneumoniae | - | 1 | [8] |

| LPC-233 | Enterobacteriaceae (ESBL-negative) | 0.064 | 0.125 | [9] |

| LPC-233 | Enterobacteriaceae (ESBL-positive) | 0.064 | 0.125 | [9] |

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the IC50 of an LpxC inhibitor.

Caption: Workflow for an LpxC enzyme inhibition assay.

Methodology:

-

Reagents and Materials: Purified LpxC enzyme, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate), LpxC inhibitor, assay buffer (e.g., 50 mM HEPES, pH 7.5), fluorescamine, and a fluorescence microplate reader.

-

Procedure: a. In a microplate, add the LpxC enzyme and varying concentrations of the LpxC inhibitor to the assay buffer. b. Incubate the enzyme and inhibitor mixture for a predetermined time at room temperature to allow for binding. c. Initiate the enzymatic reaction by adding the LpxC substrate. d. Incubate the reaction at 30°C for a set period. e. Stop the reaction and add fluorescamine. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal. f. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 475 nm). g. Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[10]

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the standard broth microdilution method for determining the MIC of an LpxC inhibitor against a bacterial strain.

Methodology:

-

Reagents and Materials: LpxC inhibitor, bacterial culture, cation-adjusted Mueller-Hinton broth (CAMHB), and 96-well microtiter plates.

-

Procedure: a. Prepare a serial two-fold dilution of the LpxC inhibitor in CAMHB in a 96-well plate. b. Prepare a standardized inoculum of the test bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL). c. Inoculate each well of the microtiter plate with the bacterial suspension. d. Include a positive control (bacteria with no inhibitor) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

In Vivo Efficacy Studies

The utility of LpxC inhibitors as tools extends to in vivo models of bacterial infection. These studies are critical for understanding the inhibitor's pharmacokinetic and pharmacodynamic properties and its overall efficacy in a complex biological system.

A common model is the neutropenic mouse thigh infection model.[2] In this model, mice are rendered neutropenic and then infected intramuscularly with a Gram-negative pathogen. The LpxC inhibitor is then administered at various doses and schedules, and the bacterial burden in the thigh muscle is quantified over time to assess the inhibitor's bactericidal activity.[2] For example, in studies with ACHN-975, single increasing doses were tested, and colony counts were measured at different time points post-treatment.[2] Such experiments revealed that for P. aeruginosa, larger, less frequent doses led to maximal efficacy.[2]

Impact on Host Immune Response

Inhibiting lipid A biosynthesis has profound effects on the interaction between bacteria and the host immune system. Lipid A is a potent activator of the Toll-like receptor 4 (TLR4), triggering a strong inflammatory response.[11] By blocking lipid A production, LpxC inhibitors can modulate this response. For instance, in a study involving Acinetobacter baumannii, an LpxC inhibitor, despite not showing strong in vitro killing, protected mice from lethal infection.[12] This was achieved by reducing serum LPS levels, decreasing inflammatory cytokine production, and enhancing the opsonophagocytic killing of the bacteria by macrophages.[12] This highlights the dual role of LpxC inhibitors: direct antibacterial action (in susceptible species) and modulation of the host's inflammatory response.

Conclusion

LpxC inhibitors are invaluable tools for dissecting the lipid A biosynthesis pathway and its role in bacterial viability, pathogenesis, and interaction with the host. Their specific mechanism of action allows researchers to probe the consequences of disrupting the outer membrane integrity of Gram-negative bacteria. The quantitative data from enzymatic and cellular assays, combined with detailed experimental protocols and in vivo studies, provide a robust framework for utilizing these compounds in both basic research and drug development. The continued exploration of LpxC inhibitors will undoubtedly yield further insights into the fundamental biology of Gram-negative bacteria and pave the way for novel therapeutic strategies.

References

- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]

Structural Basis for LpxC Inhibition: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for the specific inhibitor "LpxC-IN-9". This guide will instead provide a comprehensive overview of the structural basis for the inhibition of LpxC by CHIR-090 , a well-characterized, potent, slow, tight-binding inhibitor, as a representative example.

Introduction

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[1][2] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the bacterial outer membrane, providing a barrier against many antibiotics and environmental stresses.[3][4] The enzymatic reaction catalyzed by LpxC is the first committed and irreversible step in lipid A synthesis, making it a prime target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][3][5]

CHIR-090 is a synthetic, N-aroyl-l-threonine hydroxamate-based inhibitor of LpxC.[2][5] It exhibits potent, broad-spectrum antibiotic activity against a range of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with an efficacy comparable to that of ciprofloxacin.[2][6] This guide details the structural and molecular basis of LpxC inhibition by CHIR-090, presenting key quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and inhibitory mechanisms.

Quantitative Data for LpxC Inhibition by CHIR-090

CHIR-090 is characterized as a two-step, slow, tight-binding inhibitor of LpxC.[1][5] This mode of inhibition involves an initial rapid binding to form an encounter complex (EI), followed by a slower isomerization to a more stable, high-affinity complex (EI*).[1][7] The key kinetic and binding parameters for the interaction of CHIR-090 with E. coli LpxC are summarized in the table below.

| Parameter | Value | Description | Reference |

| Ki | 4.0 nM | Inhibition constant for the initial encounter complex (EI). | [5] |

| Ki | 0.5 nM | Overall inhibition constant for the final stable complex (EI). | [5] |

| k5 | 1.9 min-1 | Forward rate constant for the isomerization from EI to EI. | [5] |

| k6 | 0.18 min-1 | Reverse rate constant for the isomerization from EI to EI. | [5] |

Structural Basis of LpxC-CHIR-090 Interaction

The solution structure of the Aquifex aeolicus LpxC in complex with CHIR-090 has been determined by NMR spectroscopy.[7][8] The structure reveals that CHIR-090 binds in the active site and a hydrophobic passage of LpxC, exploiting conserved features that are critical for catalysis.[6][7]

The key interactions can be summarized as follows:

-

Chelation of the Catalytic Zinc Ion: The hydroxamate moiety of CHIR-090 directly chelates the essential zinc ion in the active site of LpxC.[2][6]

-

Interaction with the Threonyl-Hydroxamate Group: The threonyl group of CHIR-090 forms a hydrogen bond with the conserved hydroxyl group of a threonine residue (T179 in A. aeolicus LpxC) in the active site.[6]

-

Occupancy of the Hydrophobic Passage: The biphenyl acetylene tail of CHIR-090 inserts into a narrow, L-shaped hydrophobic passage that normally accommodates the acyl chain of the natural substrate.[6][7] This interaction is stabilized by extensive van der Waals contacts with hydrophobic residues lining the passage.[9]

-

No Interaction with the UDP-Binding Pocket: Notably, CHIR-090 does not occupy the UDP-binding pocket of LpxC, suggesting that inhibitors could be further optimized by incorporating moieties that extend into this region.[7][8]

The binding of CHIR-090 does not induce large conformational changes in the overall structure of LpxC.[1] The high affinity and slow, tight-binding nature of CHIR-090 are attributed to its complementary shape, rigidity, and the extensive hydrophobic interactions within the acyl-chain binding passage.[6]

Experimental Protocols

LpxC Enzyme Kinetics Assay

The inhibitory activity of CHIR-090 against LpxC is typically determined using a continuous, spectrophotometric assay that measures the release of free thiol from the product upon reaction with a chromogenic agent. A detailed protocol for determining the kinetic parameters of a slow, tight-binding inhibitor like CHIR-090 is as follows:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), the LpxC substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), and a thiol-detecting reagent (e.g., 4,4'-dithiodipyridine).

-

Enzyme and Inhibitor Preparation: Purified LpxC enzyme is diluted to the desired concentration in the assay buffer. The inhibitor, CHIR-090, is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Initiation of Reaction: The reaction is initiated by the addition of the LpxC enzyme to the reaction mixture pre-incubated with various concentrations of CHIR-090.

-

Data Acquisition: The increase in absorbance at a specific wavelength (e.g., 324 nm for the product of the reaction with 4,4'-dithiodipyridine) is monitored over time using a spectrophotometer.

-

Data Analysis: For a slow, tight-binding inhibitor, the reaction progress curves will be non-linear. The data are fitted to the appropriate equation for two-step inhibition to determine the kinetic parameters Ki, Ki*, k5, and k6.[5]

NMR Spectroscopy for Structure Determination

The solution structure of the LpxC-CHIR-090 complex was determined using multidimensional heteronuclear NMR spectroscopy. The general workflow for such a study is as follows:

-

Sample Preparation: Isotopically labeled (15N, 13C) LpxC is overexpressed and purified.[1] Isotopically labeled CHIR-090 is synthesized. The LpxC-CHIR-090 complex is formed by incubating the protein with a slight excess of the inhibitor. The complex is then purified to remove unbound inhibitor.[1]

-

NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, 1H-13C HSQC, 3D NOESY, etc.) are performed on the complex.

-

Resonance Assignment: The NMR signals are assigned to specific atoms in the protein and the inhibitor.

-

Structural Restraint Generation: Nuclear Overhauser effect (NOE) data are used to generate distance restraints between protons that are close in space. Other NMR parameters, such as residual dipolar couplings (RDCs), can provide information on the orientation of chemical bonds.

-

Structure Calculation and Refinement: The structural restraints are used in computational algorithms to calculate an ensemble of 3D structures of the LpxC-CHIR-090 complex that are consistent with the experimental data.[1]

Visualizations

Lipid A Biosynthesis Pathway

References

- 1. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid A - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Lipid A Biosynthesis as the Primary Mechanism of CHIR-090 Antibiotic Activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Structure of the deacetylase LpxC bound to the antibiotic CHIR-090: Time-dependent inhibition and specificity in ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.duke.edu [sites.duke.edu]

Preclinical Safety Profile of LpxC Inhibitors: A Technical Guide Focused on LPC-233

Disclaimer: No public preclinical safety data was found for a compound specifically designated "LpxC-IN-9". The following technical guide provides a comprehensive overview of the preclinical safety profile of a well-characterized LpxC inhibitor, LPC-233 , as a representative example for researchers, scientists, and drug development professionals.

Introduction

Uridine diphosphate-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1][2][3] This makes LpxC a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[4][5][6] However, the development of LpxC inhibitors has been challenging due to unexpected cardiovascular toxicity observed in some hydroxamate and non-hydroxamate-based inhibitors.[1][2] LPC-233 is a potent, slow, tight-binding LpxC inhibitor with a favorable preclinical safety and efficacy profile.[1][2] This document details the preclinical safety assessment of LPC-233.

Core Mechanism of Action

LpxC inhibitors block the first committed step in the lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent bacterial cell death.[3][7][8] This pathway is highly conserved among Gram-negative bacteria and absent in mammals, suggesting a high degree of selectivity for the bacterial target.[3][5]

Figure 1: Inhibition of the Lipid A Biosynthesis Pathway by LPC-233.

In Vitro Safety Profile

LPC-233 has demonstrated a clean in vitro safety profile. Key quantitative data are summarized below.

| Assay Type | Cell Line / Target | Endpoint | Result |

| Cytotoxicity | HepG2 (Human liver) | IC50 | > 50 µM |

| hERG Channel Inhibition | HEK293 cells | IC50 | > 30 µM |

| Plasma Protein Binding | Mouse | % Bound | 96.4% |

| Rat | % Bound | 97.8% | |

| Dog | % Bound | 98.2% | |

| Human | % Bound | 98.8% |

Data extracted from a study by Zhao et al., 2023.[5]

In Vivo Safety Profile

LPC-233 exhibits an exceptional in vivo safety profile with no detectable adverse cardiovascular toxicity in dogs at high doses.[1][2][4]

| Species | Route of Administration | Dose Level | Observation |

| Mouse | IV, IP, PO | Up to 40 mg/kg/12h | No adverse effects reported in efficacy studies. |

| Dog | Not specified | 100 mg/kg | No detectable adverse cardiovascular toxicity.[1][2][4] |

Experimental Protocols

Detailed methodologies for key preclinical safety experiments are crucial for the interpretation of results.

hERG Inhibition Assay: The potential for LPC-233 to inhibit the hERG potassium channel was assessed using a whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of LPC-233 concentrations, and the effect on the hERG current was measured and compared to a vehicle control. The IC50 value was then calculated.

In Vivo Cardiovascular Safety in Dogs: Beagle dogs were administered a single high dose of LPC-233 (100 mg/kg). Cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) readings, were monitored continuously for a specified period post-dosing. The data were analyzed for any significant changes from baseline and compared to a control group.

Plasma Protein Binding: The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) method.[1] LPC-233 was added to plasma from different species (mouse, rat, dog, human) in the RED device and dialyzed against a protein-free buffer. The concentrations of LPC-233 in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of bound drug.[1]

Figure 2: Generalized Preclinical Safety Evaluation Workflow for LpxC Inhibitors.

Discussion and Conclusion

The preclinical safety profile of LPC-233 is highly encouraging. The lack of significant in vitro cytotoxicity and off-target effects, such as hERG inhibition, at concentrations well above the efficacious levels, suggests a favorable therapeutic window. A noteworthy characteristic of LPC-233 is its high plasma protein binding across multiple species.[5] While high plasma protein binding can sometimes limit efficacy, the picomolar affinity of LPC-233 for LpxC allows it to effectively compete with plasma proteins, mitigating the impact of high binding.[1]

The absence of cardiovascular toxicity in dogs, a significant hurdle for previous LpxC inhibitors, is a major advancement for this class of antibiotics.[1][2][4] The comprehensive preclinical data for LPC-233 demonstrates that it is possible to develop LpxC-targeting antibiotics with excellent safety profiles for clinical applications.[1] This technical guide on LPC-233 serves as a strong example of the rigorous preclinical safety evaluation necessary for the development of new antibacterial agents.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

LpxC-IN-9 (LPC-233): A Technical Guide to a Potent Hydroxamate Inhibitor of Gram-Negative Bacterial Lipid A Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway, has emerged as a promising target for novel antibiotics. Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria. Its inhibition leads to bacterial cell death, and due to its absence in mammals, LpxC inhibitors are expected to have high selectivity.[1][2] This technical guide provides an in-depth analysis of LpxC-IN-9 (also known as LPC-233), a potent hydroxamate-containing inhibitor of LpxC. We compare its activity with other notable hydroxamate inhibitors, detail relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to LpxC and Hydroxamate Inhibitors

The LpxC enzyme catalyzes the second and committed step in the biosynthesis of lipid A.[1] This pathway is highly conserved among Gram-negative bacteria, making LpxC an attractive broad-spectrum target.[1][3] The catalytic mechanism of LpxC involves a zinc ion at its active site, which is essential for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1]

Hydroxamate-containing compounds have been a major class of LpxC inhibitors. The hydroxamic acid moiety acts as a strong chelator of the catalytic zinc ion, leading to potent inhibition of the enzyme.[1] Early hydroxamate inhibitors like L-161,240 and CHIR-090 demonstrated the potential of this chemical class, with CHIR-090 showing sub-nanomolar affinity for LpxC and potent antibiotic activity against E. coli and P. aeruginosa.[1] However, the development of many LpxC inhibitors has been hampered by off-target effects, including cardiovascular toxicity.[4][5]

This compound (LPC-233) is a next-generation hydroxamate inhibitor designed to overcome these limitations while retaining high potency. It is a slow, tight-binding inhibitor with a picomolar affinity for LpxC.[6][7]

This compound (LPC-233) in Focus

LPC-233 is a synthetic small molecule that has demonstrated potent and broad-spectrum bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains.[6][8] It is a slow, tight-binding inhibitor of LpxC, initially forming an encounter complex (EI) which then converts to a more stable, high-affinity complex (EI*).[6] This mode of inhibition contributes to its potent antibacterial effect.

Mechanism of Action

As a hydroxamate inhibitor, the primary mechanism of action of LPC-233 is the chelation of the Zn2+ ion in the active site of LpxC, thereby preventing the deacetylation of its substrate. This disruption of the lipid A biosynthetic pathway leads to the accumulation of toxic intermediates and ultimately, bacterial cell death.

Figure 1: Mechanism of LpxC Inhibition by LPC-233.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound (LPC-233) and other notable hydroxamate inhibitors.

Table 1: In Vitro Potency of LpxC Hydroxamate Inhibitors

| Compound | Target Organism | IC50 (nM) | Ki (nM) | KI* (pM) | Reference(s) |

| LPC-233 | E. coli LpxC | - | 0.22 ± 0.06 | 8.9 ± 0.5 | [6] |

| CHIR-090 | A. aeolicus LpxC | - | Sub-nanomolar | - | [1] |

| CHIR-090 | E. coli LpxC | - | Sub-nanomolar | - | [1] |

| L-161,240 | E. coli LpxC | - | 50 | - | [1] |

| BB-78485 | E. coli LpxC | 160 | - | - | [2] |

| LpxC-4 | P. aeruginosa LpxC | ~10 | - | - | [9] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KI: Inhibition constant for the stable, high-affinity complex.*

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of LpxC Hydroxamate Inhibitors

| Compound | Organism | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| LPC-233 | Enterobacteriaceae (ESBL/carbapenemase negative) | - | 0.064 | 0.125 | [6] |

| LPC-233 | Enterobacteriaceae (ESBL/carbapenemase positive) | - | 0.064 | 0.125 | [6] |

| LPC-233 | P. aeruginosa (susceptible) | - | 0.25 | 0.5 | [6] |

| LPC-233 | P. aeruginosa (MDR/XDR) | - | 0.5 | 1.0 | [6] |

| LPC-233 | B. pseudomallei | ≤0.008 - 0.12 | ≤0.008 | 0.03 | [10] |

| CHIR-090 | P. aeruginosa | 0.0625 - 0.5 | - | - | [11] |

| BB-78485 | E. coli | 1 | - | - | [2] |

| BB-78485 | P. aeruginosa | >32 | - | - | [2] |

| LpxC-4 | P. aeruginosa | - | - | 2 | [9] |

| LpxC-4 | K. pneumoniae | - | - | 1 | [9] |

MIC: Minimum Inhibitory Concentration. MIC50/MIC90: MIC required to inhibit 50%/90% of isolates.

Table 3: Pharmacokinetic and Safety Profile of LPC-233

| Parameter | Value | Species | Reference(s) |

| Oral Bioavailability | 73% (fasting) | - | [12] |

| Plasma Protein Binding | 96.4% - 98.9% | Mouse, Rat, Dog, Monkey, Human | [6] |

| In vitro HEK293 LD50 | >128 µg/mL | - | [6] |

| Cardiovascular Safety | No detectable adverse toxicity | Dog (at 100 mg/kg) | [4][6] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of LpxC inhibitors.

LpxC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Figure 2: LpxC Enzyme Inhibition Assay Workflow.

Methodology:

-

Assay Buffer Preparation: A typical buffer consists of 40 mM MES (pH 6.0), 0.02% Brij 35, and 80 µM dithiothreitol (DTT).[13]

-

Enzyme and Inhibitor Addition: Purified LpxC enzyme (e.g., from E. coli) is added to the assay buffer. The test inhibitor, dissolved in a suitable solvent like DMSO, is then added at varying concentrations.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Incubation: The reaction mixture is incubated at 37°C for a set time (e.g., 30 minutes).[13]

-

Reaction Quenching: The reaction is stopped, for instance, by the addition of 0.625 M sodium hydroxide.[13]

-

Product Detection: The product, UDP-glucosamine, can be detected by derivatization with o-phthaldialdehyde (OPA), which generates a fluorescent signal.[13] Fluorescence is measured at an excitation of 340 nm and an emission of 460 nm.[13]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. For slow, tight-binding inhibitors like LPC-233, time-dependent inhibition assays are performed to determine KI and KI*.[6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Serial Dilution of Inhibitor: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth.

In Vivo Efficacy Models

Murine infection models are commonly used to evaluate the in vivo efficacy of LpxC inhibitors.

Example: Murine Thigh Infection Model

-

Animal Model: Neutropenic mice are often used to create a more severe infection model.

-

Infection: Mice are inoculated in the thigh muscle with a specific bacterial strain (e.g., E. coli, P. aeruginosa).

-

Treatment: At a set time post-infection, treatment with the LpxC inhibitor (e.g., LPC-233) is initiated via a relevant route of administration (e.g., oral, intravenous).

-

Evaluation: At various time points, mice are euthanized, and the thigh muscles are homogenized. The bacterial load (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate.

-

Data Analysis: The reduction in bacterial burden in treated mice is compared to that in vehicle-treated control mice.

Signaling Pathways and Logical Relationships

The lipid A biosynthetic pathway is a linear pathway with LpxC playing a critical early role.

Figure 3: Simplified Lipid A Biosynthetic Pathway.

Conclusion and Future Directions

This compound (LPC-233) represents a significant advancement in the development of hydroxamate-based LpxC inhibitors. Its potent, broad-spectrum activity, favorable pharmacokinetic properties, and promising safety profile make it a strong candidate for further clinical development.[6][7] The data presented in this guide underscore the potential of targeting the lipid A biosynthetic pathway to combat multidrug-resistant Gram-negative infections.

Future research should focus on:

-

Phase I clinical trials to assess the safety and pharmacokinetics of LPC-233 in humans.

-

Further studies to fully elucidate the structure-activity relationships that contribute to the improved safety profile of LPC-233 compared to earlier generation inhibitors.

-

Investigation of potential resistance mechanisms to LPC-233.

The continued development of potent and safe LpxC inhibitors like LPC-233 is a critical component of the strategy to address the growing threat of antibiotic resistance.

References

- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of Lipopolysaccharide Biosynthesis by FtsH-Mediated Proteolysis of LpxC Is Conserved in Enterobacteria but Not in All Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]

- 5. N-Hydroxyformamide LpxC inhibitors, their in vivo efficacy in a mouse Escherichia coli infection model, and their safety in a rat hemodynamic assay [lmi.bwh.harvard.edu]

- 6. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Antibiotic Could Be Effective Against Drug-Resistant Superbugs | Duke Today [today.duke.edu]

- 9. LpxC Inhibitors as New Antibacterial Agents and Tools for Studying Regulation of Lipid A Biosynthesis in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In Vitro and In Vivo Efficacy of an LpxC Inhibitor, CHIR-090, Alone or Combined with Colistin against Pseudomonas aeruginosa Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Gram-Negative Infections: A Technical Guide to the Oral Bioavailability and Formulation of LpxC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly in Gram-negative bacteria, necessitates the exploration of novel therapeutic targets. One of the most promising of these is UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1] This guide provides an in-depth analysis of the oral bioavailability and formulation strategies for LpxC inhibitors, with a primary focus on the well-characterized compound LPC-233 and insights into LpxC-IN-9 (compound 19) .

Executive Summary

The development of orally bioavailable LpxC inhibitors holds the key to treating a wide array of multidrug-resistant Gram-negative infections in an outpatient setting. This document synthesizes preclinical data on LpxC inhibitors, presenting key pharmacokinetic parameters, formulation approaches, and in vivo efficacy. While this compound showed initial promise, its development was halted due to off-target effects. In contrast, LPC-233 has emerged as a robust candidate with excellent oral bioavailability and a favorable safety profile, making it a pivotal case study for the future of LpxC-targeted therapies.

This compound (Compound 19): A Promising Lead with a Hurdle

This compound, also known as compound 19, demonstrated potent, broad-spectrum activity against a variety of Gram-negative pathogens.[2] Early pharmacokinetic profiling in mice, rats, and monkeys with intravenous and subcutaneous administrations revealed a good profile.[3] However, further development was discontinued due to acute tolerability issues linked to the inhibition of sodium channels, highlighting a critical consideration in the safety profiling of this class of inhibitors.[3]

LPC-233: A Case Study in Successful Oral Delivery

LPC-233 stands out as a promising LpxC inhibitor with demonstrated oral efficacy in multiple animal models.[1][4][5][6] Its success provides a valuable blueprint for the development of future oral Gram-negative antibiotics.

Formulation

LPC-233 has been effectively formulated for in vivo studies using a 20% Captisol solution. Captisol, a modified cyclodextrin, is a widely used solubilizing agent for poorly water-soluble drugs, enabling the administration of higher and more consistent doses. A prodrug of LPC-233 has also been developed to further enhance solubility.[7]

Oral Bioavailability and Pharmacokinetics

LPC-233 exhibits high oral bioavailability, a critical attribute for an effective oral antibiotic.[2][5] The pharmacokinetic parameters of LPC-233 have been characterized in several preclinical species.

Table 1: Pharmacokinetic Parameters of LPC-233

| Species | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| Rat | Oral (fasting) | - | - | - | - | 73 | [2] |

| Mouse | Oral | 10 | - | - | - | - | [4] |

| Mouse | Oral | 30 | - | - | - | - | [4] |

| Mouse | Oral | 90 | - | - | - | - | [4] |

| Dog | - | 100 | - | - | - | - | [1][6] |

Note: Specific Cmax, Tmax, and AUC values for all doses and species were not publicly available in the reviewed literature.

In Vivo Efficacy

Oral administration of LPC-233 has demonstrated significant efficacy in various murine infection models, effectively reducing bacterial burden and improving survival.

Table 2: In Vivo Efficacy of Orally Administered LPC-233 in Murine Models

| Infection Model | Pathogen | Dosing Regimen (mg/kg) | Outcome | Reference |

| Sepsis | Acinetobacter baumannii | - | Significant dose-dependent survival | [7] |

| Soft-tissue infection | Multidrug-resistant E. coli | - | Efficiently eliminates infection | [1][6][8] |

| Sepsis | Susceptible and multidrug-resistant Gram-negative pathogens | - | Efficiently eliminates infection | [1][6] |

| Urinary Tract Infection (UTI) | Multidrug-resistant E. coli | 40 mg/kg every 12h | Completely cleared bacterial infection | [2] |

| Melioidosis (pneumonia) | Burkholderia pseudomallei | 10, 30, or 90 mg/kg every 12h for 14 days | Significantly and dose-dependently rescued mice from infection | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the typical experimental workflows for evaluating the oral bioavailability and efficacy of LpxC inhibitors.

Pharmacokinetic Studies

The determination of pharmacokinetic parameters is a cornerstone of drug development.

References

- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of a potent LpxC inhibitor for post-exposure prophylaxis treatment of antibiotic-resistant Burkholderia pseudomallei in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Duke University develops prodrugs of LpxC inhibitors | BioWorld [bioworld.com]

- 8. Improved LpxC inhibitor antibiotic ready for human trials | BioWorld [bioworld.com]

LpxC-IN-9: A Technical Guide to Solubility and Stability for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical considerations for utilizing LpxC-IN-9 in in vitro assays, with a focus on its solubility and stability. As a potent inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), this compound is a valuable tool for research into novel Gram-negative antibacterial agents. Proper handling and a clear understanding of its physicochemical properties are paramount for generating reliable and reproducible experimental data.

Core Concepts: LpxC Inhibition

LpxC is a zinc metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death. This makes LpxC a compelling target for the development of new antibiotics.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the central role of LpxC in the lipid A biosynthetic pathway and a general workflow for evaluating LpxC inhibitors.

Caption: LpxC pathway and a typical in vitro inhibitor screening workflow.

Solubility of this compound

Recommended Solvents

For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common solvent for small molecule inhibitors. For aqueous-based in vitro assays, subsequent dilutions are made into the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Experimental Protocols for Solubility Determination

2.2.1. Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Perform the experiment in triplicate to ensure reproducibility.

2.2.2. Kinetic (High-Throughput) Solubility

This method is often used in early drug discovery to quickly assess the solubility of many compounds.

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock to the aqueous buffer of interest in a multi-well plate.

-

Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitated compound, often by nephelometry (light scattering) or by quantifying the remaining soluble compound after filtration.

Data Presentation

The solubility data for this compound should be summarized in a table for easy comparison across different solvents and conditions.

| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| Example: DMSO | 25 | Visual | >100 | >221 |

| Example: PBS, pH 7.4 | 25 | Shake-Flask | 15 | 0.033 |

| Example: Assay Buffer X | 37 | Kinetic | 25 | 0.055 |

(Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.)

Stability of this compound

Understanding the stability of this compound in solution is critical for ensuring the integrity of the compound throughout the duration of an experiment. Degradation of the compound can lead to an underestimation of its potency.

Experimental Protocols for Stability Assessment

3.1.1. Stock Solution Stability

Protocol:

-

Prepare a stock solution of this compound in DMSO at a known concentration.

-

Aliquot the solution into multiple vials and store at the recommended temperature (typically -20°C or -80°C).

-

At specified time points (e.g., 0, 1, 3, 6 months), thaw an aliquot and quantify the concentration of this compound using a stability-indicating HPLC method.

-

Compare the concentration to the initial time point to determine the extent of degradation.

3.1.2. Freeze-Thaw Stability

Protocol:

-

Prepare a stock solution of this compound in the desired solvent.

-

Subject aliquots of the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing to room temperature).

-

After a specified number of cycles (e.g., 1, 3, 5), analyze the concentration of the compound by HPLC and compare it to a control sample that has not undergone freeze-thaw cycles.

3.1.3. In-Assay Stability (in Aqueous Buffer)

Protocol:

-

Prepare a working solution of this compound in the final assay buffer at the highest concentration to be used in the experiment.

-

Incubate the solution under the same conditions as the in vitro assay (e.g., temperature, light exposure).

-

At various time points corresponding to the duration of the assay (e.g., 0, 2, 4, 24 hours), take samples and analyze the concentration of this compound by HPLC.

Data Presentation

Stability data should be presented clearly, indicating the percentage of the compound remaining at each time point under different conditions.

| Condition | Solvent/Buffer | Temperature (°C) | Time Point | % Remaining |

| Example: Freeze-Thaw | DMSO | -20 to 25 | 3 Cycles | 98.5 |

| Example: Stock Solution | DMSO | -20 | 3 Months | 99.2 |

| Example: In-Assay | Assay Buffer Y | 37 | 4 Hours | 95.1 |

(Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.)

General Recommendations for Handling and Storage

-

Storage of Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

-

Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: Prepare fresh working solutions in aqueous buffers from the stock solution on the day of the experiment. Do not store aqueous solutions for extended periods unless stability has been confirmed.

By following these guidelines and performing the described solubility and stability assessments, researchers can ensure the reliable and effective use of this compound in their in vitro assays, leading to more accurate and reproducible scientific outcomes.

LpxC Enzyme as a Foundational Target for Novel Gram-Negative Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique outer membrane of these bacteria, characterized by the presence of lipopolysaccharide (LPS), acts as a significant barrier to many existing antibiotics. This has spurred intensive research into novel therapeutic targets essential for bacterial viability. One of the most promising of these is the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, or LpxC, a critical enzyme in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. This technical guide provides an in-depth overview of the foundational research on LpxC, detailing its biochemical characteristics, the mechanism of action of its inhibitors, key experimental protocols, and a summary of quantitative data for prominent inhibitor compounds.

The Critical Role of LpxC in Gram-Negative Bacteria

LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A.[1][2] This pathway is essential for the formation of the outer membrane in most Gram-negative bacteria.[3][4] The enzyme facilitates the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5][6] Since the first step of the pathway is reversible, the LpxC-catalyzed reaction is the first irreversible step, making it a crucial control point.[7][8] The essentiality of LpxC for bacterial survival, coupled with its high degree of conservation across various Gram-negative species and the absence of a human homolog, establishes it as an attractive target for the development of new antibiotics.[9][10][11]

Structural and Mechanistic Insights into LpxC

The crystal structure of LpxC reveals a unique "β-α-α-β sandwich" fold, with two domains of similar topology.[3][9] A hydrophobic passage within the enzyme accommodates the acyl chain of the substrate.[9][12] The active site contains a catalytic zinc ion coordinated by two histidine residues and one aspartate residue.[9] The catalytic mechanism of LpxC is understood to be a general acid-base mechanism, where a glutamate residue acts as the general base, activating a zinc-bound water molecule for nucleophilic attack on the substrate's acetyl group.[6][9]

LpxC Inhibitors: A Promising Class of Antibiotics

The discovery of LpxC inhibitors has opened a new avenue for combating Gram-negative infections.[13] These inhibitors typically function by binding to the active site of the LpxC enzyme, thereby blocking its catalytic activity and disrupting the production of Lipid A.[13] This disruption compromises the integrity of the bacterial outer membrane, leading to increased vulnerability to external stressors and ultimately cell death.[13] Many potent LpxC inhibitors contain a hydroxamate group that chelates the catalytic zinc ion.[9][10]

Quantitative Data on Key LpxC Inhibitors

The following table summarizes the in vitro inhibitory activity of several notable LpxC inhibitors against the enzyme and their antibacterial potency against various Gram-negative pathogens.

| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Ki (nM) | MIC (µg/mL) | Reference |

| L-161,240 | E. coli LpxC | 26 | 50 | - | [2][9] |

| CHIR-090 | E. coli LpxC | - | <1 | - | [9] |

| P. aeruginosa | - | - | ≤1 | [10] | |

| E. coli | - | - | ≤1 | [10] | |

| ACHN-975 | - | - | - | - | [14] |

| LPC-233 | E. coli LpxC | - | 0.0089 | - | [15] |

| P. aeruginosa LpxC | 3.6 | - | - | [15] | |

| E. coli | - | - | 0.031-4 | ||

| P. aeruginosa | - | - | 0.5 | [15] | |

| BB-78484 | E. coli LpxC | 400 ± 90 | - | - | [2] |

| BB-78485 | E. coli LpxC | 160 ± 70 | - | - | [2] |

| LpxC-4 | K. pneumoniae | - | - | 1 | [16] |

| Compound 10 | P. aeruginosa LpxC | 3.6 | - | - | [15] |

Experimental Protocols for LpxC Research

LpxC Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against LpxC is a fluorescence-based assay.

Principle: The assay measures the formation of the deacetylated product, UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine, which possesses a free amino group that can be detected by reaction with o-phthaldialdehyde (OPA) to yield a fluorescent product.

Protocol:

-